REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:7](=[O:8])[N:6]([CH3:9])[C:5]2[CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=[CH:13][C:4]=2[O:3]1>CO.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:4]2[O:3][C:2]([CH3:1])([CH3:17])[C:7](=[O:8])[N:6]([CH3:9])[C:5]=2[CH:10]=1
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(N(C1=O)C)C=C(C=C2)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
29 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(N(C(C(O2)(C)C)=O)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |